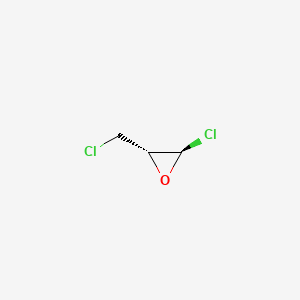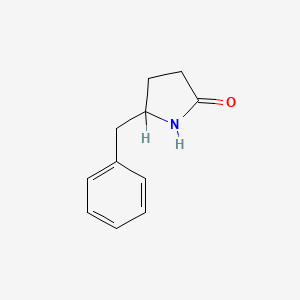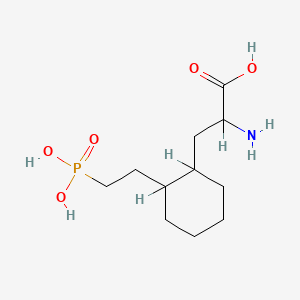
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is an organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an azobenzene moiety and an isopropylcarbonyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- typically involves the reaction of 4-phenylazobenzene with isopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azobenzene moiety can lead to the formation of hydrazobenzene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazobenzene derivatives. Substitution reactions can result in various substituted phenylazobenzene derivatives.
科学的研究の応用
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
作用機序
The mechanism of action of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- involves its interaction with specific molecular targets and pathways. The azobenzene moiety can undergo photoisomerization, switching between trans and cis configurations upon exposure to light. This property makes it useful in applications requiring controlled molecular switching. The isopropylcarbonyl group may also contribute to the compound’s overall reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties but lacking the isopropylcarbonyl group.
4-Phenylazobenzene: Similar structure but without the isopropylcarbonyl group.
(4-Phenylazo)acetophenone: Contains an acetophenone group instead of an isopropylcarbonyl group.
Uniqueness
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is unique due to the presence of both the azobenzene moiety and the isopropylcarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both photoisomerization and reactivity associated with the isopropylcarbonyl group.
特性
CAS番号 |
75993-91-8 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
2-methyl-1-(4-phenyldiazenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-12(2)16(19)13-8-10-15(11-9-13)18-17-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChIキー |
YUBMTDGMUUMRDC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
正規SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
同義語 |
(4-phenylazophenyl)isopropylcarbonyl (p-phenylazophenyl)isopropylcarbonyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)





![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)




